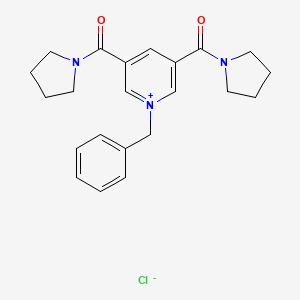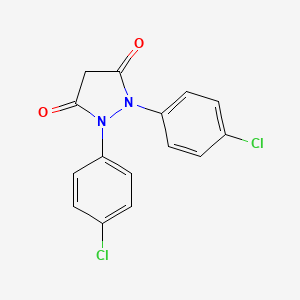![molecular formula C32H33F B14270672 1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) CAS No. 155905-83-2](/img/structure/B14270672.png)
1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) is an organic compound characterized by its unique structure, which includes a fluoro-substituted phenylene core linked by ethyne groups to two pentylbenzene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-fluoro-1,4-diiodobenzene and 4-pentylphenylacetylene.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction, where 2-fluoro-1,4-diiodobenzene reacts with 4-pentylphenylacetylene in the presence of a palladium catalyst (Pd(PPh₃)₄) and a copper co-catalyst (CuI) under an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) with triethylamine as a base.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
化学反応の分析
Types of Reactions
1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethyne groups can be oxidized to form diketones using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form alkanes using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaOMe in methanol.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkanes.
Substitution: Formation of methoxy-substituted derivatives.
科学的研究の応用
1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) has several scientific research applications:
Organic Semiconductors: Due to its conjugated structure, it is used in the development of organic semiconductors for electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Liquid Crystals: The compound’s structure allows it to form liquid crystalline phases, making it useful in the design of liquid crystal displays (LCDs).
Material Science: It is studied for its potential in creating new materials with unique electronic and optical properties.
作用機序
The mechanism by which 1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) exerts its effects is primarily through its ability to participate in π-π interactions and form extended conjugated systems. These interactions are crucial for its function in organic semiconductors and liquid crystals. The molecular targets include electronic devices where the compound’s conductive properties are harnessed.
類似化合物との比較
Similar Compounds
1,1’-[(1,4-Phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene): Similar structure but lacks the fluoro substitution.
1,1’-[(2-Chloro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene): Similar structure with a chloro substitution instead of fluoro.
Uniqueness
The presence of the fluoro group in 1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) imparts unique electronic properties, such as increased electron-withdrawing capability, which can influence the compound’s reactivity and stability. This makes it distinct from its chloro and unsubstituted analogs, potentially offering different performance characteristics in electronic applications.
This detailed overview provides a comprehensive understanding of 1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene), covering its synthesis, reactions, applications, and unique properties
特性
CAS番号 |
155905-83-2 |
|---|---|
分子式 |
C32H33F |
分子量 |
436.6 g/mol |
IUPAC名 |
2-fluoro-1,4-bis[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C32H33F/c1-3-5-7-9-26-11-15-28(16-12-26)19-20-30-22-24-31(32(33)25-30)23-21-29-17-13-27(14-18-29)10-8-6-4-2/h11-18,22,24-25H,3-10H2,1-2H3 |
InChIキー |
HINCWNIIGSFIBU-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C#CC3=CC=C(C=C3)CCCCC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane](/img/structure/B14270594.png)
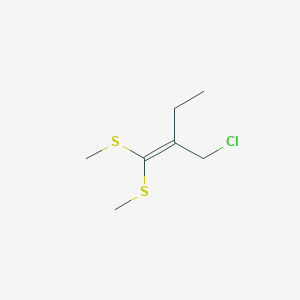
silane](/img/structure/B14270599.png)
![6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI)](/img/structure/B14270602.png)
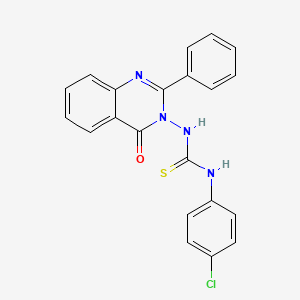
![N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine](/img/structure/B14270615.png)
![4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid](/img/structure/B14270616.png)
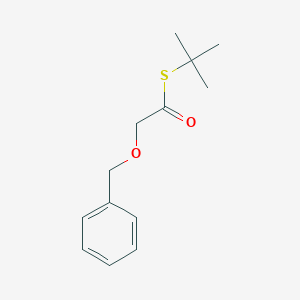
![6-Amino-4-hydroxy-3-[(2-methoxy-4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14270629.png)
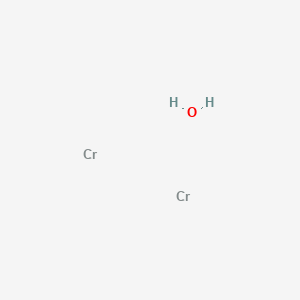
![(1,3-Phenylene)bis[(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanone]](/img/structure/B14270649.png)
